

An In-depth Technical Guide to Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3

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Compound of Interest

Compound Name: Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological relevance of **Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3**. This deuterated analog of 2-hydroxybutyric acid is a crucial tool in metabolic research, particularly as an internal standard for the accurate quantification of its endogenous, non-labeled counterpart.

Core Chemical Properties

Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3 is a stable isotope-labeled form of sodium 2-hydroxybutyrate. The deuterium labels at the 2, 3, and 3 positions provide a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.^[1]

Property	Value	Source
Chemical Formula	C ₄ H ₄ D ₃ NaO ₃	[1][2]
Molecular Weight	129.1 g/mol	[2][3]
CAS Number	1219798-97-6	
Synonyms	Sodium DL-2-hydroxybutyrate-2,3,3-d ₃ , (±)-2-Hydroxybutanoic-2,3,3-d ₃ Acid Sodium Salt	
Physical Form	White to off-white solid	
Purity	Typically ≥98 atom % D	
Solubility	Soluble in water and DMSO.	

Experimental Protocols

Synthesis of Sodium (+/-)-2-hydroxybutyrate-2,3,3-d₃

A plausible synthetic route for **Sodium (+/-)-2-hydroxybutyrate-2,3,3-d₃** involves the deuteration of a suitable precursor followed by salt formation. While specific proprietary methods may vary, a general approach based on established deuteration techniques for carboxylic acids is outlined below.

Principle: The synthesis involves a base-catalyzed hydrogen-deuterium exchange at the α- and β-positions of 2-hydroxybutyric acid in the presence of a deuterium source, typically deuterium oxide (D₂O), followed by neutralization with a sodium base.

Materials:

- 2-hydroxybutyric acid
- Deuterium oxide (D₂O, 99.8 atom % D)
- Sodium deuteroxide (NaOD) in D₂O (40 wt. %)
- Anhydrous diethyl ether

- Anhydrous sodium sulfate
- Argon or Nitrogen gas

Procedure:

- Deuterium Exchange: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-hydroxybutyric acid in an excess of deuterium oxide.
- Add a catalytic amount of sodium deuterioxide in D₂O to the solution.
- Heat the mixture to reflux and stir for 24-48 hours to facilitate hydrogen-deuterium exchange at the acidic α - and β -positions. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the proton signals at the respective positions.
- Work-up: After cooling to room temperature, acidify the reaction mixture with a deuterated acid (e.g., DCl in D₂O) to a pH of ~1.
- Extract the deuterated 2-hydroxybutyric acid with anhydrous diethyl ether (3 x 50 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure to yield the deuterated free acid.
- Salt Formation: Dissolve the resulting deuterated 2-hydroxybutyric acid in a minimal amount of D₂O.
- Carefully add one equivalent of sodium deuterioxide in D₂O to neutralize the acid.
- Isolation: Lyophilize the resulting solution to obtain **Sodium (+/-)-2-hydroxybutyrate-2,3,3-d₃** as a solid.

Purification

The primary method for the purification of the final product is recrystallization.

Procedure:

- Dissolve the crude **Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3** in a minimal amount of hot D₂O.
- Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8 °C) to induce crystallization.
- Collect the crystals by filtration and wash with a small amount of ice-cold D₂O.
- Dry the purified crystals under vacuum.

Aromatic carboxylic acids can also be purified by conversion to their sodium salts, recrystallization from hot water, and reconversion to the free acids.

Analytical Methods

The primary application of **Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3** is as an internal standard for the quantification of endogenous 2-hydroxybutyrate. The following are the key analytical techniques employed.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method involves the derivatization of the analyte and internal standard to increase their volatility for GC separation, followed by mass spectrometric detection.

Sample Preparation and Derivatization:

- To a plasma or serum sample, add a known amount of **Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3** as the internal standard.
- Perform a protein precipitation step, typically with a cold organic solvent like acetonitrile.
- Centrifuge to pellet the proteins and transfer the supernatant to a clean tube.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Derivatize the residue to form a volatile ester, for example, a trimethylsilyl (TMS) derivative using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture to ensure complete derivatization.

GC-MS Analysis:

- Column: A non-polar capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).
- Injection Mode: Splitless injection.
- Oven Temperature Program: An initial temperature of around 60°C, followed by a ramp to approximately 250°C.
- Ionization Mode: Electron Ionization (EI).
- MS Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for both the analyte and the deuterated internal standard. The mass shift of +3 amu for the deuterated standard allows for its clear distinction from the endogenous analyte.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers high sensitivity and specificity for the direct analysis of 2-hydroxybutyrate in biological matrices, often with simpler sample preparation than GC-MS.

Sample Preparation:

- Add a known amount of **Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3** to the biological sample.
- Perform protein precipitation with a solvent like methanol or acetonitrile.
- Centrifuge and transfer the supernatant for analysis.

LC-MS/MS Analysis:

- LC Column: A reverse-phase C18 column is typically used for separation.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) to improve ionization.
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

- MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both endogenous 2-hydroxybutyrate and the deuterated internal standard.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is used to confirm the structure and isotopic purity of the synthesized compound.

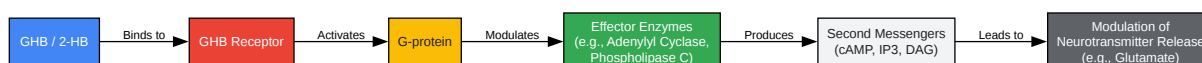
- ^1H NMR: The absence or significant reduction of signals corresponding to the protons at the 2 and 3 positions confirms successful deuteration.
- ^2H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the positions and extent of deuteration.
- ^{13}C NMR: The carbon signals adjacent to the deuterium atoms will show characteristic splitting patterns (due to C-D coupling) and may have slightly different chemical shifts compared to the non-deuterated compound.

Signaling Pathways and Biological Context

While **Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3** is primarily used as an analytical standard, its non-deuterated counterpart, 2-hydroxybutyrate, is a biologically active molecule. It is an isomer of the well-known neurotransmitter and drug, gamma-hydroxybutyrate (GHB). The biological effects of exogenous hydroxybutyrates are primarily mediated through the GHB receptor and the GABA-B receptor.

GHB Receptor Signaling

The GHB receptor is a G-protein coupled receptor. Activation of this receptor can lead to various downstream effects, including the modulation of neurotransmitter release.

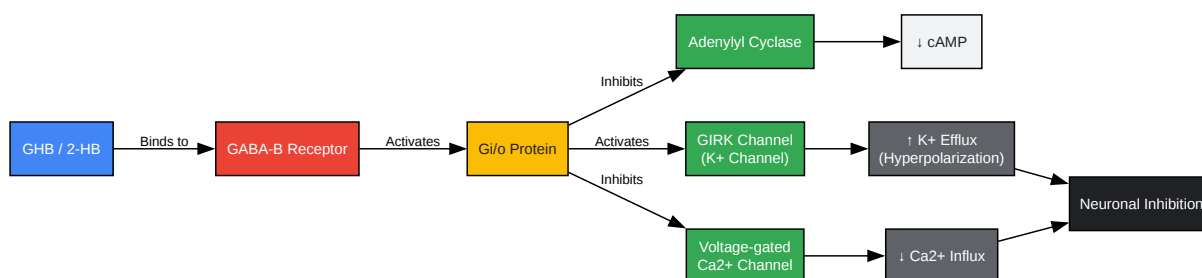


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Caption: GHB Receptor Signaling Pathway.

GABA-B Receptor Signaling

GHB is a weak agonist at the GABA-B receptor. The activation of GABA-B receptors, which are also G-protein coupled, typically leads to inhibitory effects in the central nervous system.

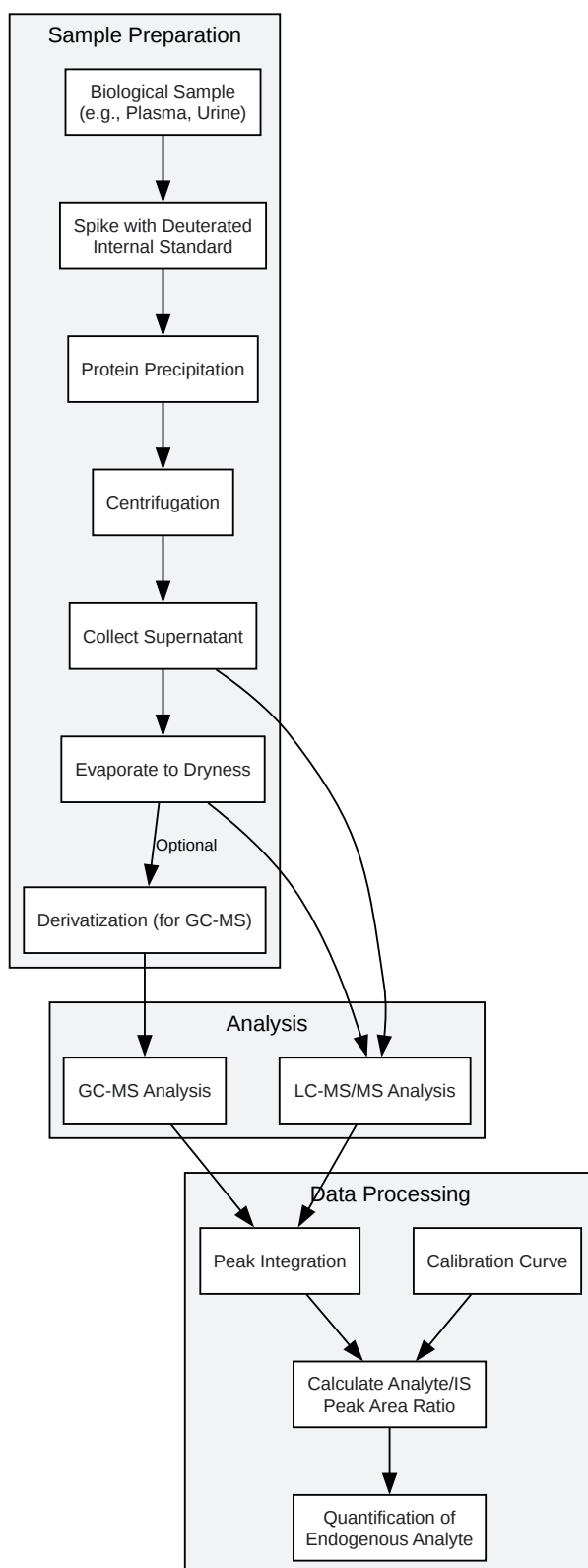


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Caption: GABA-B Receptor Signaling Pathway.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of endogenous 2-hydroxybutyrate in a biological sample using **Sodium (+/-)-2-hydroxybutyrate-2,3,3-d3** as an internal standard.



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Caption: Workflow for 2-Hydroxybutyrate Quantification.

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